(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a benzothiazole derivative featuring a 3-bromobenzoyl imino group at position 2, an ethyl substituent at position 3, and a methyl carboxylate ester at position 4. The (E)-configuration of the imine group ensures spatial arrangement critical for intermolecular interactions and reactivity. Benzothiazoles are heterocyclic systems known for their pharmacological relevance, including antimicrobial and anticancer activities, which are often modulated by substituents like halogenated aryl groups and ester functionalities . The bromine atom enhances lipophilicity and may participate in halogen bonding, while the ethyl group introduces steric effects that influence molecular packing and solubility .
Properties
IUPAC Name |
methyl 2-(3-bromobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-21-14-8-7-12(17(23)24-2)10-15(14)25-18(21)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSDVXPNRQIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-oxidant, anti-inflammatory, and antimicrobial activities. Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bond, electrostatic, and hydrophobic interactions.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways related to oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: While specific data for the target compound is unavailable, benzothiazoles with electron-withdrawing groups (e.g., Br, ester) often exhibit enhanced bioactivity compared to alkyl or cyano derivatives .
- Crystallographic Utility : The target compound’s structure, if resolved via SHELX-based refinement (as in ), would contribute to the Cambridge Structural Database (CSD, ), aiding future comparisons of halogenated heterocycles.
Q & A
Basic: What are the standard protocols for synthesizing (E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of a thiazole precursor (e.g., methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate) with 3-bromobenzoyl chloride under basic conditions. Triethylamine is often used as a catalyst to facilitate imine bond formation .
- Step 2: Solvent optimization. Ethanol or dimethylformamide (DMF) under reflux conditions (~80–100°C) ensures high yields. Reaction times vary between 12–24 hours, monitored via TLC or HPLC .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol.
Key Considerations:
- Control reaction pH to avoid ester hydrolysis.
- Use anhydrous solvents to prevent side reactions.
Basic: What analytical techniques are recommended for structural characterization?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- X-ray crystallography: For definitive 3D structure determination. Use SHELX for refinement and ORTEP-3 for visualization of hydrogen bonding and ring puckering .
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm imine (C=N, δ ~8.5–9.0 ppm) and ester (C=O, δ ~165–170 ppm) functionalities.
- IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1620 cm⁻¹ (C=N) .
- Mass spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~419.29) .
Basic: How is the compound screened for preliminary biological activity?
Answer:
Initial screening involves:
- Anticancer activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with cisplatin as a positive control .
- Antimicrobial activity: Disk diffusion or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves: Use nonlinear regression (GraphPad Prism) to quantify potency.
Note: Ensure compound purity (>95%) via HPLC before testing to avoid false positives .
Advanced: How do structural modifications (e.g., bromine substitution, ester groups) influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Bromine at 3-position: Enhances lipophilicity and DNA intercalation potential, improving anticancer activity .
- Ester vs. ethyl groups: Methyl esters increase metabolic stability compared to ethyl analogs, as shown in pharmacokinetic studies .
- Imine geometry: The E-isomer exhibits stronger hydrogen bonding with biological targets (e.g., topoisomerase II) than the Z-isomer .
Example Comparison (IC₅₀, HeLa cells):
| Substituent | IC₅₀ (μM) |
|---|---|
| 3-Bromo (E-isomer) | 12.3 ± 1.2 |
| 4-Bromo (E-isomer) | 28.7 ± 2.5 |
| Ethyl ester analog | 45.6 ± 3.1 |
Data adapted from benzothiazole derivative studies .
Advanced: What crystallographic challenges arise during refinement of this compound?
Answer:
Common issues include:
- Disorder in the imine group: Resolve using SHELXL restraints (DFIX, FLAT) to maintain planar geometry .
- Hydrogen bonding ambiguity: Apply Hirshfeld surface analysis (CrystalExplorer) to distinguish strong (N–H⋯O) vs. weak (C–H⋯π) interactions .
- Ring puckering: Use Cremer-Pople coordinates to quantify out-of-plane deviations in the dihydrothiazole ring .
Workflow:
Collect high-resolution data (≤1.0 Å).
Refine with SHELXL using TWIN/BASF commands if twinning is detected.
Validate with Rint < 0.05 and GooF ~1.0 .
Advanced: How to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?
Answer:
Discrepancies often stem from:
- Assay conditions: Variability in cell passage number, serum concentration, or incubation time. Standardize protocols (e.g., 24-hour exposure in RPMI-1640 medium) .
- Compound stability: Perform stability studies (HPLC) in cell culture media to rule out degradation.
- Off-target effects: Use siRNA knockdown or isoform-specific inhibitors (e.g., topoisomerase IIα vs. IIβ) to confirm target engagement .
Advanced: What strategies are used to elucidate the compound’s mechanism of action?
Answer:
Advanced methodologies include:
- Enzyme inhibition assays: Measure inhibition constants (Ki) for targets like tyrosine kinases or carbonic anhydrase using stopped-flow kinetics .
- Molecular docking (AutoDock Vina): Compare binding poses with co-crystallized ligands (PDB IDs: 1TKI, 3ERT). Focus on hydrophobic pockets accommodating the bromophenyl group .
- Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
